4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one
Description
Historical Development of Pyridazinone Research
Pyridazinones emerged as a distinct class of nitrogen-containing heterocycles in the mid-20th century, with early patents describing their synthesis and insecticidal applications. The foundational work on pyridazin-3(2H)-one derivatives laid the groundwork for understanding their reactivity patterns, particularly the electron-deficient nature of the aromatic ring system that facilitates nucleophilic substitutions. By the 1990s, researchers recognized the scaffold's versatility, leading to systematic explorations of substitutions at positions 4 and 5 to modulate biological activity. The introduction of chlorine atoms at these positions marked a critical advancement, creating stable electrophilic centers for subsequent functionalization while enhancing molecular planarity for target engagement.
Evolution of 4,5-Dichloropyridazinone Chemistry
The specific derivative 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one represents a strategic fusion of three structural elements:
- Dichlorinated pyridazinone core : Provides electronic polarization for covalent interactions
- Ethylphenoxy side chain : Enhances lipophilicity for membrane penetration
- Spirocyclic configuration : Constrains molecular geometry for selective binding
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₉Cl₃N₂O₂ | |
| Molecular weight | 319.57 g/mol | |
| XLogP3 | 3.8 (predicted) | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 4 |
Synthetic methodologies have evolved from early chlorination routes using POCl₃/PCl₅ mixtures to modern transition metal-catalyzed coupling reactions. A breakthrough emerged with microwave-assisted synthesis, achieving 98% yield in solvent-free conditions for analogous compounds. The compound's crystalline structure exhibits intramolecular hydrogen bonding between the pyridazinone carbonyl and adjacent chlorine atoms, as confirmed by X-ray diffraction studies of related derivatives.
Significance in Heterocyclic Medicinal Chemistry
This compound exemplifies three key principles in drug design:
- Bioisosteric replacement : The pyridazinone core serves as a carbonyl bioisostere, mimicking peptide bonds while resisting enzymatic hydrolysis
- Allosteric modulation : Molecular modeling suggests the ethylphenoxy group induces conformational changes in kinase binding pockets
- Metabolic stability : Chlorine atoms block cytochrome P450 oxidation sites, extending half-life compared to non-halogenated analogs
Recent studies highlight its role as a privileged scaffold in kinase inhibition, particularly against C-terminal Src kinase (CSK) with IC₅₀ values ≤5 nM. The compound's ability to simultaneously engage hinge regions and allosteric pockets through its planar core and flexible side chain makes it invaluable for structure-activity relationship studies.
Current Research Landscape and Knowledge Gaps
Ongoing investigations focus on three primary areas:
- Catalytic applications : As a recyclable acyl transfer agent in green chemistry protocols
- Polypharmacology : Simultaneous modulation of monoamine oxidase B (MAO-B) and phosphodiesterase 4 (PDE4) in neurodegenerative models
- Energetic materials : Nitrogen-rich derivatives for controlled exothermic reactions
Critical knowledge gaps include:
- Complete characterization of phase I/II metabolic pathways
- Systematic analysis of halogen bonding contributions to target affinity
- Development of enantioselective synthesis routes for chiral derivatives
Emerging computational studies using density functional theory (DFT) at the B3LYP/6-311G** level reveal unexpected tautomeric stability in protic solvents, suggesting underappreciated dynamic behavior in biological systems. These findings underscore the need for advanced spectroscopic characterization under physiological conditions.
Properties
IUPAC Name |
4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2/c13-8-1-3-9(4-2-8)19-6-5-17-12(18)11(15)10(14)7-16-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGJMNLFFPNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875164-09-3 | |
| Record name | 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-chlorophenol with 2,4-dichlorobenzaldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyridazinone ring.
Substitution: The final step involves the substitution of the pyridazinone ring with the chlorophenoxyethyl group under controlled conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas, particularly in oncology and neurology.
Oncology
Recent studies indicate that derivatives of 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one exhibit significant cytotoxicity against cancer cell lines. For instance, one study reported that a synthesized derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells (MCF-7), outperforming standard chemotherapeutics like 5-fluorouracil .
Neuropharmacology
Research has also focused on the neuroprotective effects of this compound. It has been associated with anticonvulsant properties, potentially offering a new avenue for treating epilepsy . The mechanism of action may involve modulation of neurotransmitter systems or ion channels.
Agricultural Applications
The compound's structural characteristics make it suitable for use as a pesticide or herbicide.
Pesticidal Activity
Studies have indicated that this compound exhibits antifungal properties. Its efficacy against various fungal pathogens suggests it could be developed into a novel fungicide . The chlorophenoxy group enhances its ability to penetrate plant tissues and act on target pathogens.
Herbicidal Properties
The compound's herbicidal activity has also been evaluated. It has shown effectiveness in controlling weed species that compete with crops for nutrients and light, thereby improving agricultural yield .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, various derivatives of the compound were synthesized and tested against multiple cancer cell lines. The results demonstrated that specific modifications to the chemical structure significantly enhanced anticancer activity, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated not only improved crop health but also increased yield by approximately 20% over the control group .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (CAS 173843-86-2)
- Structure : Substituted with a 4-methylbenzyl group at position 2.
- Synthesis : Synthesized via similar cyclization pathways but starting from 4-methylbenzyl chloride.
- Properties :
4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (CAS 26806-47-3)
4,5-Dichloro-2-(4-chlorophenoxy)aniline
- Structure: Aniline substituted with 4-chlorophenoxy and dichloro groups.
- Properties: Increased polarity due to the aniline group, improving solubility in polar solvents. Potential applications in agrochemical synthesis .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: Microwave-assisted methods reduce reaction time by ~75% and improve yields by 10–15% compared to conventional heating for pyridazinone derivatives .
Structure-Activity Relationships: Lipophilicity: 4-Methylbenzyl and trifluoromethyl groups increase logP values, enhancing membrane permeability . Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF3) stabilize the pyridazinone core, improving reactivity in nucleophilic substitutions .
Commercial Viability : Discontinuation of the target compound highlights the importance of accessible analogs like CAS 173843-86-2 and 26806-47-3 in ongoing research .
Biological Activity
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one (CAS Number: 875164-09-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9Cl3N2O2, with a molecular weight of 319.57 g/mol. The structure features a pyridazine ring substituted with dichloro and chlorophenoxy groups, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study reported the following IC50 values against various tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon Cancer) | 1.61 ± 1.92 |
| A-431 (Skin Cancer) | <1.00 |
| Jurkat (Leukemia) | <1.00 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of the compound .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against both Gram-positive and Gram-negative bacteria using the dilution method. Results indicated that it possesses superior antibacterial activity compared to conventional antibiotics, particularly due to its chlorophenoxy moiety which enhances membrane permeability and disrupts bacterial cell wall synthesis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with DNA synthesis and cell cycle progression in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways via the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Action : The chlorinated aromatic structure disrupts bacterial cell membranes and inhibits key metabolic pathways.
Case Studies
Several studies have specifically highlighted the efficacy of this compound:
- Study on Colon Cancer : In a preclinical study involving HCT-15 cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Antibacterial Efficacy : A comparative study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, outperforming standard treatments such as ampicillin and ciprofloxacin .
Q & A
Q. How can researchers design analogs to enhance biological activity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenoxy group with bioisosteres (e.g., 4-fluorophenoxy) to modulate lipophilicity (clogP).
- ADMET Prediction : Use SwissADME or ADMETlab to forecast permeability and CYP450 inhibition.
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
